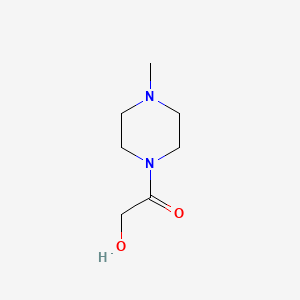

2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone

Descripción general

Descripción

2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone is a chemical compound with the molecular formula C7H14N2O2 . It has a molecular weight of 158.2 . The compound appears as a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H14N2O2/c1-8-2-4-9(5-3-8)7(11)6-10/h10H,2-6H2,1H3 . The compound’s canonical SMILES structure is CN1CCN(CC1)C(=O)CO . Physical and Chemical Properties Analysis

This compound has a molecular weight of 158.20 g/mol . It has a computed XLogP3-AA value of -1.1 . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 158.105527694 g/mol . The topological polar surface area is 43.8 Ų . The compound has a heavy atom count of 11 .Aplicaciones Científicas De Investigación

Memory and Learning Improvement in Mice

Studies have shown that certain derivatives of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone, specifically Promoting Memory No.5 and No.6, have been effective in improving memory and learning in mice. These derivatives were observed to reduce error frequency and prolong latency in darkness avoidance tests, and shorten arrival time in water maze tests, suggesting a positive effect on learning and memory reconstruction dysfunction in mice (Zhang Hong-ying, 2012).

Electrochemical Synthesis Applications

Electrochemical oxidation studies of similar compounds, including 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, have led to the development of environmentally friendly methods for synthesizing new phenylpiperazine derivatives in aqueous solutions. These methods are notable for their high atom economy and the production of safe waste, showcasing the compound's utility in facilitating green chemistry practices (D. Nematollahi & A. Amani, 2011).

Antagonist Synthesis for Histamine H(3) Receptors

The compound has been used in the synthesis of certain histamine H(3) receptor antagonists. One such process involved the synthesis of a hydroxyproline-based H(3) receptor antagonist, which required strategic manipulation of hydroxyproline stereochemistry and desymmetrization of homopiperazine (D. Pippel et al., 2010).

Inhibition of Human Leukocyte Elastase

The compound has been utilized in a convergent synthesis of L-694,458, a potent human leukocyte elastase inhibitor. This synthesis was achieved via chiral synthesis of key intermediates, demonstrating the compound's role in developing treatments for conditions associated with elastase activity (R. Cvetovich et al., 1996).

Corrosion Inhibition

Derivatives of this compound have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid, with studies indicating significant inhibition efficiencies. This suggests potential applications in industrial settings to protect metals from corrosive environments (M. Hegazy et al., 2012).

Anti-Inflammatory Properties

The compound has been involved in processes to synthesize anti-inflammatory compounds, illustrating its potential application in the development of new anti-inflammatory drugs (P. Matson, 1990).

Cell Culture Media and Fixation for Electron Microscopy

N-2-hydroxyethylpiperazine-N-2′-ethanesulfonic acid, a related compound, has been tested as a buffer for algal cultures and demonstrated superior results in electron microscopic fixations, suggesting its use in biological research and microscopy (G. McFadden & M. Melkonian, 1986).

Safety and Hazards

The safety information for 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone indicates that it has the hazard statements H302, H315, and H319 . The precautionary statements are P261, P302+P352, and P305+P351+P338 . The compound is marked with an exclamation mark pictogram and has a signal word of 'Warning’ .

Propiedades

IUPAC Name |

2-hydroxy-1-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-8-2-4-9(5-3-8)7(11)6-10/h10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJMRIAKANWEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567788 | |

| Record name | 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91406-27-8 | |

| Record name | 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

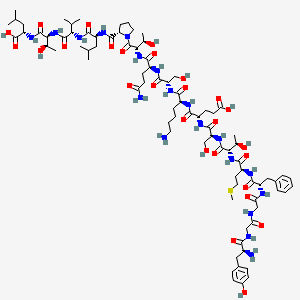

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Pyridin-3-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1627265.png)

![tert-Butyl [(2R)-1-(1,4-diazepan-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1627266.png)

amino]-2-chloro-5-(2-methoxyethoxy)benzenediazonium tetrafluoroborate](/img/structure/B1627273.png)